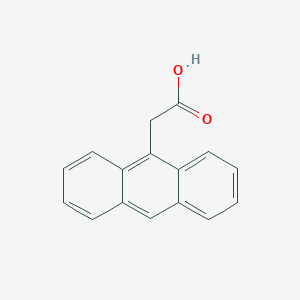

9-蒽乙酸

描述

Synthesis Analysis

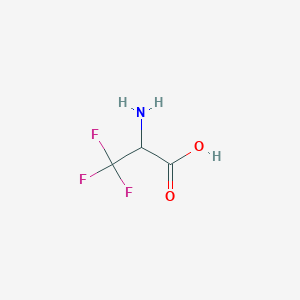

The synthesis of derivatives of 9-anthracene carboxylic acid, such as fluorinated derivatives, has been explored to enhance its photomechanical properties. These modifications are aimed at achieving materials with rapid mechanical recovery times and varied photomechanical responses (Zhu et al., 2014). Another method involves the synthesis of 9-anthraceneboronic acid from 9-bromoanthracene, highlighting a pathway with a significant yield under controlled temperature conditions (Meng, 2013).

Molecular Structure Analysis

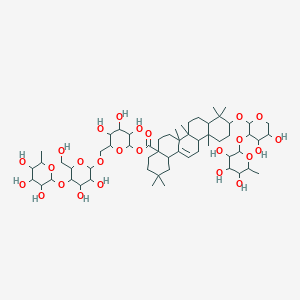

The crystal structure of anthracene-9-carboxylic acid reveals its centrosymmetric space group, where the anthracene core is almost planar, and the carboxyl group plane forms a distinct dihedral angle with the anthracene core, influencing its chemical behavior and properties (Fitzgerald & Gerkin, 1997).

Chemical Reactions and Properties

9-Anthraceneacetic acid and its derivatives participate in various chemical reactions, such as photodimerization, which is a reversible light-induced process crucial for photomechanical applications. The study of these reactions is essential for developing materials that can convert light into mechanical energy (Zhu et al., 2011).

Physical Properties Analysis

The physical properties, such as luminescence and crystal packing, of 9-anthraceneacetic acid and its derivatives, are significantly influenced by substitutions on the anthracene core. These modifications can alter the photophysical properties and stability of the compounds, making them suitable for various applications, including photocatalysis and molecular electronics (Kotani et al., 2004).

Chemical Properties Analysis

The chemical properties of 9-anthraceneacetic acid derivatives, such as their reactivity with oxygen and mercaptoacetic acid, demonstrate the compound's versatility in chemical synthesis and potential application in creating new materials. These reactions are crucial for understanding the compound's behavior in various chemical environments and for tailoring its properties for specific applications (Beckwith & See, 1963).

科研应用

流动行为和粘弹性研究:用于研究含有9-蒽乙酸的溶液的流动行为以及其在粘弹性中的作用(Frömmel & Wolff, 1998)。

分子晶体纳米棒的形成:有助于形成柔韧、抗断裂且不溶于有机溶剂和强酸碱溶液的分子晶体纳米棒(Al‐Kaysi et al., 2007)。

兔子肾功能研究:9-蒽乙酸通过降低兔子的肾小球滤过率、氯离子和钠清除率以及尿量来影响肾功能(Villegas-Navarro & Reyes, 1988)。

生化和药理学研究:它作为生化和药理学研究的工具化合物,并可能成为未来药物开发的引导结构(Malik & Müller, 2016)。

细菌膜中脂质分布的研究:9-蒽乙酸被纳入黄色葡萄球菌的各种膜脂中,可用于研究细菌膜中脂质的分布(de Bony et al., 1989)。

增强水介质中的光稳定性:在蛋白封装后,它增强了水介质中的光稳定性,提供保护免受其他分子的攻击(Alonso et al., 2010)。

豚鼠心脏研究:9-蒽乙酸已被研究用于延长豚鼠动作电位持续时间并增加心脏L型Ca2+电流(Zhou Shi, 2000)。

光机械材料:用于光机械材料,如光探测器和光响应传感器,具有快速恢复和较少脆性的特性(Zhu et al., 2014)。

性质

IUPAC Name |

2-anthracen-9-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c17-16(18)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWMEKYIRKVEBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10288317 | |

| Record name | 9-Anthraceneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Anthraceneacetic acid | |

CAS RN |

6624-23-3 | |

| Record name | 9-Anthraceneacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Anthraceneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B31345.png)

![Methyl (2S)-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B31357.png)

![9,10-Anthracenedione, 1,8-bis[(4-methylphenyl)amino]-](/img/structure/B31359.png)